![molecular formula C16H12N2O B5850087 1-(4-biphenylylcarbonyl)-1H-pyrazole](/img/structure/B5850087.png)
1-(4-biphenylylcarbonyl)-1H-pyrazole
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Overview
Description
1-(4-biphenylylcarbonyl)-1H-pyrazole, also known as BPCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPCP is a pyrazole derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 1-(4-biphenylylcarbonyl)-1H-pyrazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-1H-pyrazole has been shown to exhibit a wide range of biochemical and physiological effects. For example, studies have shown that 1-(4-biphenylylcarbonyl)-1H-pyrazole can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain types of bacteria, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the key advantages of 1-(4-biphenylylcarbonyl)-1H-pyrazole is its potential for use in scientific research. 1-(4-biphenylylcarbonyl)-1H-pyrazole is a relatively stable compound that can be easily synthesized and purified, making it a convenient candidate for further investigation. However, one of the limitations of 1-(4-biphenylylcarbonyl)-1H-pyrazole is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 1-(4-biphenylylcarbonyl)-1H-pyrazole. For example, further studies could be conducted to investigate its potential as an anti-cancer agent or as a new antibiotic. Additionally, more research could be conducted to better understand its mechanism of action and to identify potential therapeutic targets. Overall, 1-(4-biphenylylcarbonyl)-1H-pyrazole is a promising candidate for further investigation in the field of scientific research.
Synthesis Methods
The synthesis of 1-(4-biphenylylcarbonyl)-1H-pyrazole typically involves the reaction of 4-biphenylcarboxylic acid with hydrazine hydrate in the presence of a catalyst. The resulting product is then subjected to further purification steps to obtain pure 1-(4-biphenylylcarbonyl)-1H-pyrazole.
Scientific Research Applications
1-(4-biphenylylcarbonyl)-1H-pyrazole has been extensively studied for its potential applications in scientific research. One of the key areas of interest is in the field of cancer research, where 1-(4-biphenylylcarbonyl)-1H-pyrazole has been shown to exhibit anti-cancer properties. Studies have also shown that 1-(4-biphenylylcarbonyl)-1H-pyrazole can inhibit the growth of certain types of bacteria, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
(4-phenylphenyl)-pyrazol-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-16(18-12-4-11-17-18)15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWQETQJIIJRER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
biphenyl-4-yl(1H-pyrazol-1-yl)methanone |
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